molecular formula C18H15NO5 B11466228 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B11466228
M. Wt: 325.3 g/mol
InChI Key: KJYNNLFVAYHMAZ-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by its complex structure, which includes methoxy groups, a benzodioxole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step often involves the synthesis of the benzodioxole ring, which can be achieved through the condensation of catechol with methylene chloride in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a strong base such as sodium hydride.

    Formation of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction, where a suitable precursor is treated with a cyanating agent like sodium cyanide.

    Final Coupling: The final step involves coupling the benzodioxole derivative with a methoxyphenyl derivative under conditions that promote the formation of the oxopropanenitrile structure, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and methoxyphenyl groups can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or act as an electrophile in covalent binding.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-1,3-Benzodioxol-5-yl)-2-phenyl-3-oxopropanenitrile: Lacks the methoxy groups, which may affect its reactivity and binding properties.

    3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-phenyl-3-oxopropanenitrile: Similar structure but without the methoxy group on the phenyl ring, potentially altering its chemical behavior.

Uniqueness

The presence of methoxy groups in 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile enhances its solubility and reactivity, making it a versatile compound for various applications. Its unique combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C18H15NO5/c1-21-13-5-3-11(4-6-13)14(9-19)17(20)12-7-15(22-2)18-16(8-12)23-10-24-18/h3-8,14H,10H2,1-2H3

InChI Key

KJYNNLFVAYHMAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C(=O)C2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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